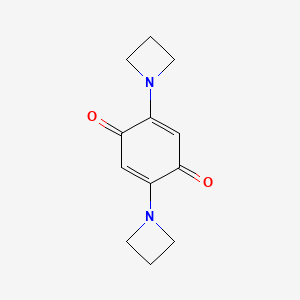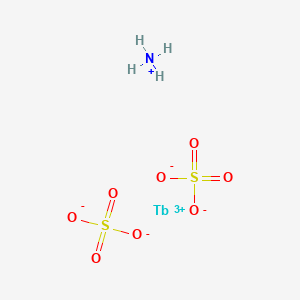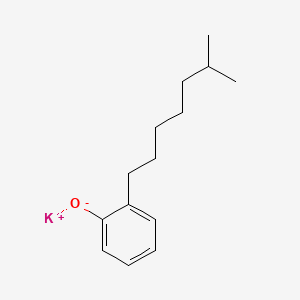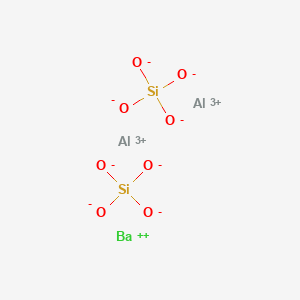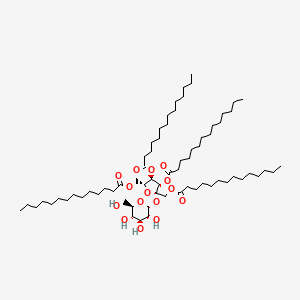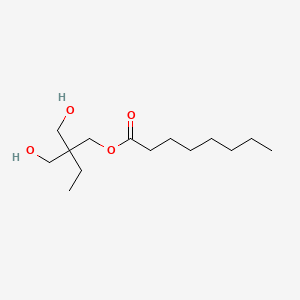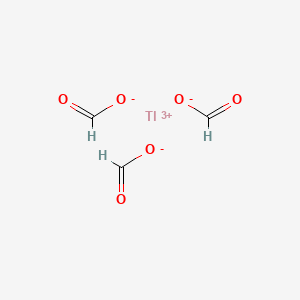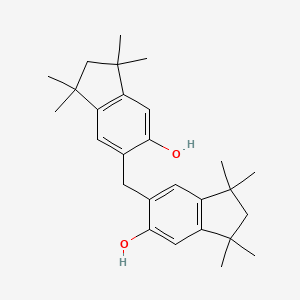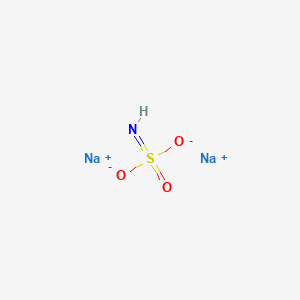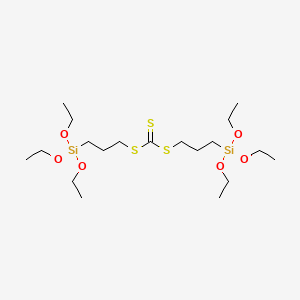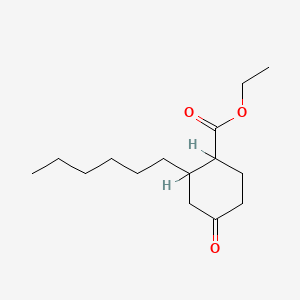
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C15H26O3. It is an ethyl ester derivative of 2-hexyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique structural features, which include a cyclohexane ring substituted with a hexyl group, a keto group, and an ethyl ester group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be synthesized through the esterification of 2-hexyl-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The final product is often purified using advanced techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of 2-hexyl-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 2-hexyl-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-hexyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the hexyl group, making it less hydrophobic.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond and a methyl group, leading to different reactivity and applications.
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but without the hexyl group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of functional groups, which impart specific reactivity and properties useful in various applications.
Propiedades
Número CAS |
93804-13-8 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
ethyl 2-hexyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h12,14H,3-11H2,1-2H3 |
Clave InChI |
DJUSCERMQZVELF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC(=O)CCC1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


